1,4-Naphthalenedione, 2-(1-piperidinyl)-
Overview
Description
1,4-Naphthalenedione, 2-(1-piperidinyl)- is a derivative of 1,4-naphthoquinone, a compound known for its diverse biological activities. This compound is characterized by the presence of a piperidine ring attached to the naphthoquinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2-(1-piperidinyl)- typically involves the reaction of 1,4-naphthoquinone with piperidine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction proceeds through nucleophilic addition of the piperidine to the quinone, followed by oxidation to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions
1,4-Naphthalenedione, 2-(1-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: The piperidine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinones and hydroquinones, which have significant biological and chemical properties .
Scientific Research Applications
1,4-Naphthalenedione, 2-(1-piperidinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activities, including anticancer, antimicrobial, and antiviral properties.
Medicine: It is being explored for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1,4-Naphthalenedione, 2-(1-piperidinyl)- involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS), leading to oxidative stress and cell death. It also interacts with various enzymes and proteins, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: The parent compound, known for its biological activities.
2-(1-Morpholinyl)-1,4-Naphthalenedione: A similar compound with a morpholine ring instead of piperidine.
2-(1-Pyrrolidinyl)-1,4-Naphthalenedione: Another derivative with a pyrrolidine ring.
Uniqueness
1,4-Naphthalenedione, 2-(1-piperidinyl)- is unique due to the presence of the piperidine ring, which enhances its pharmacological properties compared to other similar compounds. This makes it a valuable compound for further research and development in various fields .
Properties
IUPAC Name |
2-piperidin-1-ylnaphthalene-1,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c17-14-10-13(16-8-4-1-5-9-16)15(18)12-7-3-2-6-11(12)14/h2-3,6-7,10H,1,4-5,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDROSDYQRHFFFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20284103 | |
Record name | 1,4-Naphthalenedione, 2-(1-piperidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20284103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4923-63-1 | |
Record name | 1, 2-piperidino- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35622 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Naphthalenedione, 2-(1-piperidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20284103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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